1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chlorine, iodine, and a mercapto group attached to a phenyl ring, making it a unique and versatile chemical entity.
Preparation Methods
The synthesis of 1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale batch processes where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can further enhance the production capabilities of this compound.
Chemical Reactions Analysis
1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chlorine and iodine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The mercapto group can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-Chloro-1-(2-iodo-4-mercaptophenyl)propan-2-one can be compared with other similar compounds such as:
1-Chloro-1-(4-mercaptophenyl)propan-2-one: Lacks the iodine atom, which may affect its reactivity and applications.
1-(2-Chloro-4-mercaptophenyl)propan-2-one: Similar structure but different positioning of the chlorine and mercapto groups, leading to variations in chemical behavior and uses.
Properties
Molecular Formula |
C9H8ClIOS |
---|---|
Molecular Weight |
326.58 g/mol |
IUPAC Name |
1-chloro-1-(2-iodo-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,1H3 |
InChI Key |
GINBSEYBMNQSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)I)Cl |
Origin of Product |
United States |
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